molecular formula C16H13NO6S B1662416 Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate CAS No. 258278-64-7

Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate

Cat. No. B1662416
M. Wt: 347.3 g/mol
InChI Key: JDIVRBDMTYQVOK-UHFFFAOYSA-N
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Description

Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate is involved in various synthesis processes. For example, it is used in the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).

  • The compound plays a role in the formation of various nitrogen-containing heterocyclic compounds, as seen in the study of nitroimidazoles. These compounds have been synthesized through reactions involving 2-Benzoyl-1-methyl-5-nitroimidazole, which is structurally related to methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate (Sudarsanam, Nagarajan, & Gokhale, 1982).

  • Studies on aminolysis reactions involving benzoyl derivatives like methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate have contributed to understanding reaction mechanisms and rate constants in organic chemistry (Um et al., 2005).

Applications in Polymer and Material Science

  • Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate has implications in the field of polymer and material science. For instance, it is involved in the synthesis of aromatic polyimides with high refractive indices, as indicated in the study of transparent aromatic polyimides derived from thiophenyl-substituted benzidines (Tapaswi et al., 2015).

  • The compound is also used in the synthesis of novel heterocyclic azlactone derivatives and imidazolinone derivatives, which have been studied for their antimicrobial activity (Mistry & Desai, 2005).

Biochemical and Analytical Applications

  • In biochemistry, derivatives of methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate have been used to study tissue sulfhydryl groups. An aromatic disulfide derivative of this compound has been synthesized for the determination of sulfhydryl groups in biological materials (Ellman, 1959).

  • The compound finds use in analytical chemistry, particularly in high-pressure liquid chromatography for the analysis of benzoylated derivatives of carbohydrates (White, Kennedy, & Golding, 1979).

properties

IUPAC Name

methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIVRBDMTYQVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441243
Record name SE 175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate

CAS RN

258278-64-7
Record name SE 175
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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